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Compound of Interest

Compound Name: H2-003

Cat. No.: B15573422

For Researchers, Scientists, and Drug Development Professionals

The enzyme diacylglycerol O-acyltransferase 2 (DGAT2) has emerged as a critical therapeutic
target for metabolic disorders, primarily due to its central role in the final step of triglyceride
synthesis. Inhibition of DGAT2 is a promising strategy for conditions like non-alcoholic
steatohepatitis (NASH). This guide provides a comparative overview of H2-003, a selective
DGAT2 inhibitor, alongside other notable DGAT2 inhibitors that have been investigated in
preclinical and clinical settings.

Introduction to DGAT2 and Its Inhibition

Diacylglycerol O-acyltransferase 2 (DGAT?2) is an integral membrane enzyme that catalyzes
the esterification of diacylglycerol to form triglycerides. This is the terminal and committed step
in the triglyceride synthesis pathway. Elevated DGAT?2 activity is associated with increased
hepatic triglyceride accumulation, a hallmark of non-alcoholic fatty liver disease (NAFLD) and
its more severe form, NASH. By inhibiting DGATZ2, the production of triglycerides can be
reduced, thereby alleviating hepatic steatosis.

This guide will focus on a comparison of the following DGAT2 inhibitors:
e H2-003: A selective, small-molecule inhibitor of human DGAT?2.

o Ervogastat (PF-06865571): A potent and selective DGAT?2 inhibitor that has been in clinical
development.
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o PF-07202954: A next-generation, weakly basic DGAT2 inhibitor designed for an extended
half-life.

* |IONIS-DGAT2Rx (ION224): An antisense oligonucleotide designed to reduce the production
of the DGAT2 enzyme.

Comparative Performance Data

The following tables summarize the available quantitative data for H2-003 and its comparators.
It is important to note that direct comparisons of potency should be made with caution, as
experimental conditions may have varied between studies.

: | Selectivi

Compound Target IC50 (nM) Selectivity Reference(s)
Selective for
H2-003 Human DGAT2 Not Reported [1]
DGAT2
Ervogastat (PF- Selective
DGAT2 17.2 o [2]
06865571) inhibitor

>4500-fold vs.
PF-07202954 Human DGAT2 10 DGAT1, MGAT1, [1][3]
MGAT2, MGAT3

IONIS-DGAT2Rx ) Specific for
DGAT2 mRNA Not Applicable [4115]
(ION224) DGAT2 mRNA

Note: The primary publication for H2-003 describes it as a potent and selective inhibitor but
does not provide a specific IC50 value[1].

Preclinical Pharmacokinetics
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(PF- Rat v 0.3h 0.91 L/kg
Reported
06865571)
Not Not Not
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In Vivo Efficacy
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Compound Animal Model

Key Findings Reference(s)

H2-003 Not Reported

Reduced TG
biosynthesis in HepG2
and 3T3-L1 cells.
Abolished lipid droplet
formation in 3T3-L1
cells when co-treated
with a DGAT1

inhibitor.

PF-07202954 Western-diet-fed rats

Dose-dependent
reduction in plasma
(up to 71%) and liver
(up to 48%)

triglycerides.

Phase 2 Clinical Trial
(Humans with NAFLD

IONIS-DGAT2Rx

(ION224)
and T2D)

Significant reduction
in liver fat content [31[4]
compared to placebo.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams

are provided.
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Caption: The role of DGAT2 in triglyceride synthesis and its inhibition by H2-003.
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Caption: General workflow for a radiometric in vitro DGAT activity assay.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data.
Below are outlines of key experimental protocols relevant to the characterization of DGAT?2
inhibitors.

In Vitro DGAT2 Enzyme Activity Assay (Radiometric)
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This is a widely used method to determine the inhibitory potential of compounds on DGAT?2
activity.

1. Materials:
Enzyme Source: Microsomal fractions isolated from cells or tissues expressing DGAT2.
Substrates:
o Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) dissolved in acetone.
o Radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).
Assay Buffer: Typically 50 mM Tris-HCI (pH 7.4-8.0) containing MgClI2.
Test Compound: DGAT2 inhibitor (e.g., H2-003) dissolved in a suitable solvent (e.g., DMSO).
Stop Solution: Chloroform:methanol (2:1, v/v).
TLC Plate and Developing Solvent: Hexane:ethyl ether:acetic acid (80:20:1, v/v/v).
Scintillation Fluid and Counter.

. Procedure:
Prepare a reaction mixture containing the assay buffer, enzyme source, and diacylglycerol.
Add the test compound at various concentrations to the reaction mixture and pre-incubate.
Initiate the reaction by adding the radiolabeled fatty acyl-CoA.

Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear
range.

Terminate the reaction by adding the stop solution.

Extract the lipids by vortexing and centrifugation.
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e Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the
triglycerides.

 Visualize the lipid spots (e.g., with iodine vapor) and scrape the triglyceride spot into a
scintillation vial.

e Add scintillation fluid and quantify the radioactivity using a scintillation counter.

o Calculate the percent inhibition at each compound concentration and determine the IC50
value.

Cellular Triglyceride Synthesis Assay

This assay measures the effect of an inhibitor on triglyceride synthesis within a cellular context.
1. Materials:
e Cell Line: HepG2 (human hepatoma) or 3T3-L1 (mouse pre-adipocyte) cells.

o Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal
bovine serum.

o Radiolabeled Precursor: [14C]acetic acid or [3H]glycerol.

e Test Compound: DGAT2 inhibitor (e.g., H2-003).

 Lysis Buffer and Lipid Extraction Solvents.

e TLC Plate and Scintillation Counter.

2. Procedure:

e Culture cells to a desired confluency in multi-well plates.

o Treat the cells with the test compound at various concentrations for a specified period.

e Add the radiolabeled precursor to the culture medium and incubate to allow for its
incorporation into triglycerides.
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» Wash the cells to remove excess radiolabel.
e Lyse the cells and extract the total lipids.
o Separate the triglycerides from other lipids using TLC.

o Quantify the amount of radiolabel incorporated into the triglyceride fraction using a
scintillation counter.

o Determine the effect of the inhibitor on cellular triglyceride synthesis.

In Vivo Efficacy in a Diet-lInduced Obesity Model

Animal models are essential for evaluating the in vivo efficacy of DGAT2 inhibitors.
1. Animal Model:
e Male C57BL/6J mice or Sprague-Dawley rats.

 Induction of obesity and NAFLD/NASH through a high-fat, high-sucrose, and/or high-
cholesterol diet (Western diet) for several weeks.

2. Experimental Procedure:
o Acclimatize animals and place them on the specialized diet.

e Once the disease phenotype is established (e.g., increased body weight, hepatic steatosis),
randomize animals into vehicle control and treatment groups.

e Administer the test compound (e.g., PF-07202954) orally once or twice daily for a defined
period (e.g., 8 days).

» Monitor body weight and food intake throughout the study.

» At the end of the treatment period, collect blood samples for analysis of plasma triglycerides
and other metabolic parameters.

o Euthanize the animals and collect liver tissue for triglyceride content analysis and histological
examination (e.g., H&E staining for steatosis).
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o Compare the outcomes between the vehicle and treatment groups to assess the in vivo
efficacy of the DGAT?2 inhibitor.

Conclusion

The available data indicates that H2-003 is a selective DGAT2 inhibitor that effectively reduces
triglyceride biosynthesis and lipid droplet formation in cellular models[1]. For a more
comprehensive understanding of its potential, further studies to determine its in vitro potency
(IC50), pharmacokinetic profile, and in vivo efficacy are necessary.

In comparison, compounds like ervogastat and PF-07202954 have well-defined in vitro
potencies and have demonstrated efficacy in preclinical and/or clinical settings. PF-07202954,
in particular, shows high selectivity and favorable pharmacokinetic properties in animal models,
leading to significant reductions in liver and plasma triglycerides. IONIS-DGAT2Rx represents a
different therapeutic modality, an antisense oligonucleotide, which has shown promising results
in reducing liver fat in clinical trials[3][4].

The selection of a DGAT2 inhibitor for further research and development will depend on a
variety of factors including potency, selectivity, pharmacokinetics, and the specific therapeutic
application. The experimental protocols outlined in this guide provide a framework for the
continued investigation and comparison of these and other novel DGAT?2 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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